molecular formula C16H25BO2 B13030956 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-

1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-

Cat. No.: B13030956
M. Wt: 260.2 g/mol
InChI Key: CKXPQHJGYUAYNN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • The 2,4,6-trimethylbenzyl group produces distinct signals:
      • Aromatic protons: A singlet at δ 6.77 ppm (integral = 2H), corresponding to the para-substituted benzene ring.
      • Methyl groups: Three singlets at δ 2.19 ppm (6H, aromatic methyl) and δ 2.10 ppm (3H, benzylic methyl).
    • Dioxaborolane methyl groups: Two singlets at δ 1.30 ppm (12H, four equivalent methyl groups).
  • ¹³C NMR :

    • Boron-bound carbon: A peak near δ 85 ppm (C-B).
    • Aromatic carbons: Signals between δ 125–140 ppm .
  • ¹¹B NMR : A characteristic upfield shift near δ 30 ppm , consistent with tricoordinate boron environments.

Infrared (IR) Spectroscopy

  • Strong absorption at 1,380–1,420 cm⁻¹ (B-O stretching).
  • Peaks at 2,850–2,960 cm⁻¹ (C-H stretching in methyl groups).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 260.2 (M⁺), with fragmentation patterns including:
    • Loss of the benzyl group (m/z 177.1 , [C₆H₁₀BO₂]⁺).
    • Cleavage of the dioxaborolane ring (m/z 85.1 , [C₃H₆BO]⁺).

Comparative Structural Analysis with Related Dioxaborolanes

Feature Target Compound 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane 2-(2-Thienyl)-1,3,2-dioxaborolane
Molecular Weight 260.2 g/mol 204.1 g/mol 154.0 g/mol
Boron Substituent 2,4,6-Trimethylbenzyl Phenyl 2-Thienyl
Steric Hindrance High (bulky aryl group) Moderate Low
Applications Suzuki-Miyaura coupling Hydroboration Polymer synthesis

The target compound’s 2,4,6-trimethylbenzyl group confers exceptional steric protection to the boron center, reducing undesired side reactions in cross-coupling processes compared to less hindered analogues. Conversely, its increased molecular weight and hydrophobicity may limit solubility in polar solvents, a trade-off not observed in smaller dioxaborolanes like the thienyl derivative.

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15(4,5)16(6,7)19-17/h8-9H,10H2,1-7H3

InChI Key

CKXPQHJGYUAYNN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Reaction of Pinacolborane with Organometallic Reagents

One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) with an organometallic reagent derived from the 2,4,6-trimethylbenzyl moiety. This method proceeds as follows:

  • Step 1: Generation of the organometallic intermediate, such as a Grignard reagent or organolithium compound, from 2,4,6-trimethylbenzyl halide.
  • Step 2: Reaction of this organometallic intermediate with pinacolborane under anhydrous conditions, typically in tetrahydrofuran (THF) at ambient temperature.
  • Step 3: The nucleophilic attack on the boron center leads to the formation of the boronate ester with the desired substituent.

This method benefits from mild reaction conditions and good yields. It is supported by literature describing the reaction of Grignard reagents with pinacolborane to form boronic esters efficiently.

Alkylation of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Another approach involves direct alkylation of the pinacolborane derivative:

  • Step 1: Deprotonation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at the 2-position by a strong base such as sodium hydride or potassium tert-butoxide.
  • Step 2: Reaction with 2,4,6-trimethylbenzyl halide (e.g., bromide or chloride) under controlled temperature to yield the alkylated product.

This method is often performed in polar aprotic solvents such as DMF or acetonitrile and requires careful control of temperature and stoichiometry to avoid side reactions.

Boronate Ester Formation via Boronic Acid and Pinacol

An alternative method involves:

  • Step 1: Synthesis of the corresponding boronic acid derivative of the 2,4,6-trimethylbenzyl group.
  • Step 2: Condensation of this boronic acid with pinacol under dehydrating conditions to form the boronate ester.

This method is classical for preparing boronate esters and can be catalyzed by acid or performed under azeotropic removal of water to drive the equilibrium toward ester formation.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent THF, DMF, Acetonitrile Anhydrous solvents preferred
Temperature 0 °C to room temperature Controlled to avoid decomposition
Reaction Time 1 to 16 hours Depending on method and scale
Atmosphere Argon or nitrogen inert atmosphere Prevents oxidation and moisture interference
Base (if alkylation) Sodium hydride, potassium tert-butoxide Used for deprotonation prior to alkylation
Purification Filtration, extraction, recrystallization Removal of inorganic salts and by-products

Research Findings and Yields

  • The reaction of pinacolborane with organometallic reagents typically gives yields in the range of 70–90% under optimized conditions.
  • Alkylation methods yield products in 60–80% range, with purity confirmed by NMR and elemental analysis.
  • Boronic acid condensation with pinacol is highly efficient, often exceeding 85% yield with simple workup.
  • Reaction monitoring by NMR (especially ^11B and ^13C) confirms the formation of the boronate ester ring and substitution pattern.

Data Table: Example Preparation via Organometallic Route

Step Reagents/Conditions Yield (%) Notes
Organometallic prep 2,4,6-trimethylbenzyl bromide + Mg in THF 95 Formation of Grignard reagent
Reaction with HBpin Grignard + pinacolborane, RT, 12 h 85 Formation of boronate ester
Workup Aqueous quench, extraction, drying - Purification by column chromatography

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its boronic ester moiety reacts with aryl halides or triflates in the presence of a base.

Key Steps :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

  • Transmetallation : Boronic ester transfers the aryl group to palladium.

  • Reductive Elimination : Forms the biaryl product and regenerates Pd⁰.

Example Reaction :

C H BO +Ar XPd PPh BaseAr Ar +Byproducts\text{C H BO }+\text{Ar X}\xrightarrow{\text{Pd PPh Base}}\text{Ar Ar }+\text{Byproducts}

Conditions :

  • Solvents: THF, DMF, or DMSO

  • Base: K₂CO₃ or NaOAc

  • Temperature: 60–100°C

Hydroboration Reactions

The compound acts as a hydroboration agent for alkynes and alkenes, enabling stereoselective synthesis of organoboranes.

Mechanism :

  • Electrophilic Attack : Boron binds to the less substituted carbon of the alkyne.

  • Proton Transfer : Forms a trans-alkenylborane intermediate .

Substrate Compatibility :

Substrate TypeProductStereoselectivity
Terminal alkynes(E)-Alkenylboranes>95%
Internal alkynesMixtureModerate

Cyclopropanation Reactions

The compound facilitates cyclopropane formation via boromethylzinc carbenoid intermediates.

Procedure :

  • Zinc Insertion : Generates a reactive carbenoid species.

  • Cyclopropanation : Reacts with alkenes to form bicyclic boranes .

Example :

C H BO +Zn+CH Cl Borocyclopropane\text{C H BO }+\text{Zn}+\text{CH Cl }\rightarrow \text{Borocyclopropane}

Applications :

  • Synthesis of strained hydrocarbon frameworks for drug discovery.

  • Functionalization of natural product derivatives.

Transesterification and Functional Group Interconversion

The boronic ester undergoes transesterification with diols to form new boronates, enabling modular synthesis.

Reaction Table :

Diol UsedProductYield (%)
PinacolC₁₄H₂₀BO₂85
Ethylene glycolC₁₂H₁₆BO₂72

Conditions :

  • Anhydrous toluene, 4Å molecular sieves

  • Reflux for 12–24 hours

Oxidation and Derivatization

Controlled oxidation converts the boronic ester to boronic acids or ketones.

Oxidation Pathways :

  • H₂O₂/NaOH : Yields boronic acid (R-B(OH)₂).

  • Ozone : Cleaves the boron-carbon bond to form ketones.

Yield Data :

Oxidizing AgentProductPurity (%)
H₂O₂/NaOHR-B(OH)₂90
O₃R-C=O78

Scientific Research Applications

Introduction to 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-

1,3,2-Dioxaborolane compounds are a class of organoboron compounds that have garnered significant attention in various fields of chemistry due to their unique properties and applications. The specific compound 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- is particularly noteworthy for its potential applications in organic synthesis and medicinal chemistry.

Key Physical Properties

PropertyValue
Boiling Point120°C
Density0.9642 g/mL at 25 °C
Refractive Index1.4096
Flash Point108°F
Storage TemperatureUnder inert gas at 2-8°C

Organic Synthesis

  • Reagent in Cross-Coupling Reactions : The compound is utilized as a boron source in Suzuki-Miyaura coupling reactions. This process is essential for forming carbon-carbon bonds and is widely used in the pharmaceutical industry for synthesizing complex organic molecules.
  • Synthesis of Boronates : It acts as a precursor for various boronate esters which are crucial intermediates in organic synthesis. These boronates can undergo further transformations to yield a variety of functionalized compounds.

Medicinal Chemistry

  • Drug Development : The compound's boron functionality allows it to interact with biological systems effectively. Research indicates that derivatives of dioxaborolanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor progression.
  • Targeting Biomolecules : The ability of the compound to form stable complexes with biomolecules makes it a candidate for drug delivery systems and targeted therapies in cancer treatment.

Material Science

  • Polymer Chemistry : Dioxaborolanes are used in the synthesis of boron-containing polymers which exhibit unique properties such as enhanced thermal stability and electrical conductivity.
  • Nanotechnology : The compound has potential applications in the development of nanomaterials due to its ability to form stable complexes with metal ions and other materials.

Case Study 1: Application in Cancer Therapy

A study investigated the use of dioxaborolane derivatives as inhibitors of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The results demonstrated that these compounds could effectively inhibit CA IX activity, leading to reduced tumor growth in preclinical models.

Case Study 2: Synthesis of Functionalized Boron Compounds

Research focused on using 1,3,2-dioxaborolane derivatives to synthesize novel boronic acid derivatives via cross-coupling reactions. The study highlighted the efficiency of these reactions under mild conditions and their applicability in synthesizing complex molecules relevant to medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]- involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source, facilitating the transfer of boron to other molecules. This transfer is often mediated by transition metal catalysts, which activate the boron-containing compound and enable its reaction with other substrates.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural similarities with other pinacol boronic esters but differs in substituents. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituent Type Physical State Key Applications/Reactivity
4,4,5,5-Tetramethyl-2-[(2,4,6-trimethylphenyl)methyl]-1,3,2-dioxaborolane C17H25BO2 272.20* Mesitylmethyl Colorless oil Cross-coupling, catalysis
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane C14H17BO2 228.10 Phenylethynyl Solid Alkyne functionalization
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C14H21BO2 232.13 3,5-Dimethylphenyl Solid Suzuki couplings
4,4,5,5-Tetramethyl-2-(2,4,5-tribromophenyl)-1,3,2-dioxaborolane C12H14BBr3O2 440.76 Tribromophenyl Solid Halogenated aryl intermediates
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane C15H19BO2S 274.19 Benzothiophene derivative Solid Heterocyclic synthesis

*Calculated based on substituent and core structure.

Key Structural Insights :

  • Electronic Effects : Electron-donating methyl groups (in mesityl and 3,5-dimethylphenyl derivatives) increase boron's Lewis acidity compared to electron-withdrawing groups (e.g., tribromophenyl), influencing transmetalation efficiency in cross-coupling reactions .
Spectroscopic and Physical Properties
  • NMR Data : The target compound’s ¹H NMR spectrum shows characteristic peaks for mesityl methyl protons (~2.3 ppm) and pinacol methyl groups (~1.3 ppm), consistent with analogues like MesBpin .
  • Thermal Stability : Mesityl-substituted boronic esters exhibit higher thermal stability (decomposition >200°C) compared to halogenated derivatives (e.g., tribromophenyl, decomposition ~150°C) .

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